Oxyfedrine

Description

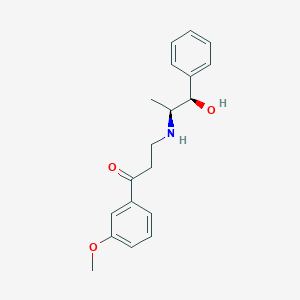

Structure

3D Structure

Propriétés

IUPAC Name |

3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2/h3-10,13-14,19-20,22H,11-12H2,1-2H3/t14-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYUVHBMFVMBAF-LIRRHRJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023408 |

Source

|

| Record name | Oxyfedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15687-41-9, 21071-51-2 |

Source

|

| Record name | (-)-Oxyfedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyfedrine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiophenone, 3-((beta-hydroxy-alpha-methylphenethyl)amino)-3'-methoxy-, stereoisomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021071512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyfedrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxyfedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXYFEDRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWL616XF1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological Profile of Oxyfedrine as a Partial Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyfedrine is a sympathomimetic amine with a unique pharmacological profile as a partial agonist at β-adrenergic receptors. This document provides an in-depth technical guide to the pharmacological properties of this compound, with a focus on its partial agonist activity. It includes a summary of its mechanism of action, available quantitative data on its effects, detailed experimental protocols for its characterization, and a visual representation of its signaling pathway. This guide is intended for researchers, scientists, and drug development professionals investigating cardiovascular agents and GPCR modulators.

Introduction

This compound is a β-adrenergic receptor agonist that has been used in the management of cardiovascular conditions such as angina pectoris.[1] Its therapeutic effects are attributed to its dual action as a vasodilator and a cardiac stimulant.[2][3] As a partial agonist, this compound exhibits both agonistic and antagonistic properties at β-adrenergic receptors, depending on the level of sympathetic tone. This nuanced mechanism of action differentiates it from full agonists and pure antagonists, offering a potentially unique therapeutic window. Understanding the detailed pharmacological profile of this compound is crucial for its optimal use and for the development of novel cardiovascular drugs with similar mechanisms.

Mechanism of Action

This compound primarily exerts its effects through its interaction with β-adrenergic receptors.[2][3] As a partial agonist, it binds to these receptors and elicits a submaximal response compared to full agonists like isoprenaline.[4] The key aspects of its mechanism of action include:

-

β-Adrenergic Receptor Activation: this compound stimulates β-adrenergic receptors, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3]

-

Partial Agonism (Intrinsic Sympathomimetic Activity - ISA): The partial nature of its agonism means that in a state of low sympathetic tone, this compound will act as a net agonist, increasing heart rate and contractility.[4][5] Conversely, in the presence of high levels of catecholamines (high sympathetic tone), it will compete with these endogenous full agonists for receptor binding, thereby acting as a functional antagonist and attenuating the overall response.[4]

-

Cardiovascular Effects: The increase in cAMP in cardiomyocytes leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets. This results in increased myocardial contractility (positive inotropic effect) and an increased heart rate (positive chronotropic effect).[2][3] In vascular smooth muscle, elevated cAMP levels lead to vasodilation.[2]

Quantitative Pharmacological Data

Table 1: Representative Binding Affinity of this compound at β-Adrenergic Receptors

| Ligand | Receptor Subtype | Kᵢ (nM) - Representative Value | Radioligand Used | Cell Line/Tissue | Reference |

| This compound | β₁ | Value not available | [³H]-CGP 12177 | CHO-K1 expressing human β₁-AR | [6] |

| This compound | β₂ | Value not available | [³H]-CGP 12177 | CHO-K1 expressing human β₂-AR | [6] |

| Isoprenaline (Full Agonist) | β₁ | Reference Value | [³H]-CGP 12177 | CHO-K1 expressing human β₁-AR | [6] |

| Propranolol (Antagonist) | β₁ | Reference Value | [³H]-CGP 12177 | CHO-K1 expressing human β₁-AR | [6] |

Note: Specific Ki values for this compound are not available in the cited literature. The table structure is provided as a template for data presentation.

Table 2: Representative Functional Potency and Efficacy of this compound

| Ligand | Receptor Subtype | Assay | EC₅₀ (nM) - Representative Value | Eₘₐₓ (% of Isoprenaline) - Representative Value | Cell Line | Reference |

| This compound | β₁ | cAMP Accumulation | Value not available | Value not available | CHO-K1 expressing human β₁-AR | [6] |

| This compound | β₂ | cAMP Accumulation | Value not available | Value not available | CHO-K1 expressing human β₂-AR | [6] |

| Isoprenaline (Full Agonist) | β₁ | cAMP Accumulation | Reference Value | 100% | CHO-K1 expressing human β₁-AR | [6] |

Note: Specific EC₅₀ and Eₘₐₓ values for this compound are not available in the cited literature. The table structure is provided as a template for data presentation.

Table 3: Hemodynamic Effects of this compound in Humans (Intravenous Administration)

| Parameter | Change from Baseline (Isoprenaline alone) | Change from Baseline (Isoprenaline + this compound) |

| Heart Rate | +33% / +83% | +19% / +62% |

| Cardiac Output | +90% / +153% | +30% / +71% |

| Systolic Blood Pressure | +16% / +20% | +6% / +7% |

| Peripheral Vascular Resistance | -50% / -63% | -31% / -50% |

Data adapted from a study in 12 healthy volunteers receiving two different doses of isoprenaline before and after an 8 mg intravenous bolus of this compound.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of a partial β-adrenergic agonist like this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for β-adrenergic receptor subtypes.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing human β₁ or β₂ adrenergic receptors (e.g., CHO-K1 cells).[6]

-

Radioligand: A high-affinity β-adrenergic antagonist, such as [³H]-CGP 12177.[6]

-

Unlabeled this compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of the radioligand with the cell membranes in the absence or presence of increasing concentrations of unlabeled this compound.

-

Incubations are typically carried out in a 96-well plate format at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).

-

Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a saturating concentration of a non-selective β-antagonist (e.g., 10 µM propranolol).[6]

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Functional Assay

This assay measures the ability of this compound to stimulate the production of the second messenger cAMP, thus determining its potency (EC₅₀) and efficacy (Eₘₐₓ).

-

Materials:

-

Whole cells stably expressing human β₁ or β₂ adrenergic receptors (e.g., CHO-K1 cells).[6]

-

This compound hydrochloride.

-

A full β-adrenergic agonist (e.g., Isoprenaline) as a positive control.

-

Cell culture medium.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

-

Add increasing concentrations of this compound or the full agonist (Isoprenaline) to the cells.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the agonist (this compound) concentration.

-

Determine the EC₅₀ value (the concentration of this compound that produces 50% of its maximal response) and the Eₘₐₓ (the maximal response produced by this compound) by non-linear regression analysis.

-

Express the Eₘₐₓ of this compound as a percentage of the maximal response produced by the full agonist, Isoprenaline, to quantify its intrinsic activity.

-

Signaling Pathways and Visualizations

The primary signaling pathway activated by this compound at β-adrenergic receptors is the Gs-protein/adenylyl cyclase/cAMP/PKA pathway.

Caption: this compound signaling pathway at the β-adrenergic receptor.

The activation of PKA by cAMP leads to the phosphorylation of several key proteins in cardiomyocytes, which collectively enhance cardiac contractility.

Caption: Downstream targets of PKA in cardiomyocytes.

The following diagram illustrates a typical workflow for a radioligand competition binding assay.

Caption: Workflow for a radioligand competition binding assay.

Conclusion

This compound's pharmacological profile as a β-adrenergic partial agonist provides a unique mechanism for modulating cardiovascular function. Its ability to act as both an agonist and an antagonist depending on the physiological context of sympathetic tone makes it a subject of significant interest for cardiovascular research and drug development. While existing data provides a qualitative and semi-quantitative understanding of its effects, further studies are required to fully elucidate its quantitative pharmacological parameters, such as receptor subtype-specific binding affinities, potencies, and efficacies. The experimental protocols and signaling pathway information provided in this guide offer a framework for such investigations, which will be crucial for a comprehensive understanding of this compound's therapeutic potential and for the design of next-generation cardiovascular agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluation of partial beta-adrenoceptor agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. [Mechanism of action of this compound as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacologic aspects of intrinsic sympathomimetic activity in beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Oxyfedrine's Effects on Myocardial Metabolism and Hypoxia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyfedrine is a partial β-adrenergic agonist with vasodilatory properties, historically used in the management of angina pectoris. Its mechanism of action extends beyond simple hemodynamics, offering notable effects on myocardial metabolism, particularly under hypoxic conditions. This guide provides a comprehensive overview of the metabolic effects of this compound on the heart, focusing on its role in preserving energy substrates and function during oxygen deprivation. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development.

Introduction

The heart muscle, or myocardium, is a highly aerobic organ that relies on a constant supply of oxygen to fuel its continuous contractile activity. Under conditions of reduced oxygen supply (hypoxia or ischemia), a metabolic shift occurs, leading to decreased ATP production, accumulation of lactate (B86563), and impaired cardiac function. This compound has been shown to improve the heart's tolerance to hypoxia.[1] This is attributed to its dual action as a β-adrenergic agonist and a vasodilator, which enhances coronary blood flow and modulates myocardial energy metabolism.[2][3] This document synthesizes the available scientific evidence to provide a detailed technical resource on this topic.

Core Mechanism of Action

This compound functions as a partial agonist at β-adrenergic receptors in cardiac cells.[2] This interaction initiates a signaling cascade that is central to its metabolic and hemodynamic effects.

-

β-Adrenergic Stimulation : As a β-agonist, this compound stimulates β-1 adrenergic receptors in the heart. This leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[4]

-

Protein Kinase A (PKA) Activation : Elevated cAMP levels activate Protein Kinase A (PKA), a key enzyme that phosphorylates various downstream targets involved in both cardiac contraction and metabolism.[5][6]

-

Vasodilation : this compound also induces coronary vasodilation, increasing blood flow to the myocardium. This action improves oxygen and substrate delivery to cardiac tissue, which is particularly beneficial in ischemic conditions.[3][4]

Effects on Myocardial Metabolism

This compound's primary metabolic benefit lies in its ability to help maintain the energy balance of the heart muscle, especially during periods of stress like hypoxia and reperfusion.

Preservation of High-Energy Phosphates (ATP)

One of the most critical effects of this compound is its ability to preserve myocardial ATP levels. During ischemia and reperfusion, ATP stores are rapidly depleted, leading to a condition known as "myocardial stunning," where contractile function is impaired even after blood flow is restored.

Studies have shown that this compound is effective in preventing the incomplete regeneration of myocardial ATP following a stunning event. In a canine model of myocardial stunning, administration of this compound just before reperfusion helped to mitigate the metabolic damage.

Influence on Lactate and Glucose Metabolism

Under hypoxic conditions, the myocardium shifts from its preferred fuel, fatty acids, to glucose via anaerobic glycolysis, leading to the production and accumulation of lactate.[7] While direct quantitative data on this compound's effect on lactate and glucose uptake during hypoxia is limited in the available literature, its mechanism of action suggests a favorable modulation. By increasing oxygen delivery through vasodilation, this compound may help reduce the reliance on anaerobic glycolysis, thereby limiting lactate accumulation.[3] The activation of PKA can also influence metabolic substrate selection, potentially enhancing the efficiency of energy production.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from experimental studies on this compound.

Table 1: Hemodynamic and Myocardial Blood Flow Effects

| Parameter | Species/Model | This compound Dose | Key Finding | Reference |

| Myocardial Blood Flow (Stenotic Vessels) | Human (Coronary Artery Disease) | 0.11-0.13 mg/kg (IV) | +25% increase from 0.90 to 1.20 ml/g/min | [3] |

| Myocardial Blood Flow (Normal Vessels) | Human (Coronary Artery Disease) | 0.11-0.13 mg/kg (IV) | +22% increase from 1.08 to 1.38 ml/g/min | [3] |

| Cardiac Output, Heart Rate | Cat (Chronic Oral) | 14 mg/kg/day | No significant difference compared to placebo. | [1] |

Table 2: Myocardial Metabolism Effects

| Parameter | Species/Model | This compound Dose | Condition | Key Finding | Reference |

| Myocardial ATP Regeneration | Canine | 1 mg/kg | Ischemia/Reperfusion (Stunning) | Prevents incomplete regeneration of ATP. | |

| Myocardial Lactate Release | Human | N/A | Exercise-induced Hypoxemia | Myocardial lactate release of ~90 µmol/min observed. |

Note: The lactate data is from a general study on hypoxia and not specific to this compound treatment, but provides context for the metabolic state this compound acts upon.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Metabolic Action

The diagram below illustrates the proposed signaling cascade through which this compound exerts its effects on myocardial metabolism.

Caption: this compound's β-adrenergic signaling pathway in cardiomyocytes.

Experimental Workflow: Canine Model of Myocardial Stunning

This diagram outlines a typical experimental protocol to study the effects of a drug like this compound on myocardial stunning and metabolism.

Caption: Workflow for studying this compound in a canine myocardial stunning model.

Detailed Experimental Protocols

Canine Model of Myocardial Stunning and Reperfusion

This protocol is based on methodologies used to assess the effects of pharmacological agents on ischemia-reperfusion injury.[8]

-

Animal Model : Adult mongrel dogs are typically used.

-

Anesthesia and Instrumentation : Animals are anesthetized (e.g., with sodium pentobarbital) and ventilated. A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is isolated for occlusion. Catheters are placed to monitor arterial blood pressure (BP), left ventricular pressure (LVP), and its first derivative (LV dP/dt).

-

Induction of Ischemia : Myocardial ischemia is induced by occluding the LAD artery for a period of 15 minutes.

-

Drug Administration : Just prior to the end of the occlusion period, a bolus of this compound (e.g., 1 mg/kg, IV) or a saline placebo is administered.

-

Reperfusion : The occlusion is released, and the myocardium is reperfused for a period of 60-90 minutes.

-

Data and Sample Collection : Hemodynamic parameters are continuously recorded. At the end of the reperfusion period, myocardial tissue samples are rapidly excised from the previously ischemic and non-ischemic regions and freeze-clamped in liquid nitrogen for subsequent biochemical analysis.

-

Biochemical Analysis : Myocardial tissue samples are analyzed for ATP and lactate content. This is typically done using high-performance liquid chromatography (HPLC) for ATP and enzymatic assays for lactate.

Isolated Perfused Heart (Langendorff) Model for Hypoxia Studies

The Langendorff preparation allows for the study of cardiac function and metabolism in an ex vivo setting, free from systemic influences.

-

Heart Isolation : Hearts are excised from anesthetized small mammals (e.g., rats or guinea pigs) and immediately arrested in ice-cold cardioplegic solution.

-

Langendorff Perfusion : The aorta is cannulated and retrogradely perfused with an oxygenated Krebs-Henseleit buffer at a constant pressure or flow and maintained at 37°C. A balloon-tipped catheter is inserted into the left ventricle to measure isovolumetric pressure.

-

Induction of Hypoxia : Hypoxia is induced by switching the perfusion buffer to one equilibrated with a gas mixture containing low oxygen and high nitrogen (e.g., 95% N2, 5% CO2) for a defined period.

-

Drug Administration : this compound can be added directly to the perfusion buffer at a desired concentration before or during the hypoxic period.

-

Measurement of Function and Metabolism : Left ventricular developed pressure (LVDP) and heart rate are continuously monitored. Perfusate samples can be collected from the coronary effluent to measure lactate release. At the end of the experiment, the heart can be freeze-clamped for tissue analysis of ATP, lactate, and other metabolites.

Conclusion and Future Directions

This compound demonstrates a clear cardioprotective effect under hypoxic and ischemic conditions, primarily through its action as a partial β-adrenergic agonist and vasodilator. Its ability to improve myocardial blood flow and preserve cellular energy stores highlights its therapeutic potential. However, a significant gap remains in the literature regarding specific quantitative data on its modulation of lactate and glucose fluxes during hypoxia.

Future research should focus on:

-

Utilizing isotope tracer studies in both in vivo and ex vivo models to precisely quantify the effects of this compound on myocardial glucose uptake, glycolysis, and lactate oxidation during normoxia and hypoxia.

-

Elucidating the specific downstream targets of the PKA signaling pathway that are modulated by this compound to produce its metabolic effects.

-

Conducting further studies to determine the optimal dosing and timing of this compound administration to maximize its metabolic benefits in clinically relevant scenarios of myocardial ischemia.

By addressing these questions, a more complete understanding of this compound's metabolic actions can be achieved, potentially paving the way for new therapeutic strategies in the management of ischemic heart disease.

References

- 1. The haemodynamic effects of prolonged oral administration of this compound, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Mechanism of action of this compound as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 5. Diabetes induced decreases in PKA signaling in cardiomyocytes: The role of insulin | PLOS One [journals.plos.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Myocardial lactate release during prolonged exercise under hypoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound in myocardial stunning - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Vasodilatory Properties of Oxyfedrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyfedrine, a sympathomimetic amine, has been recognized for its therapeutic effects in cardiovascular conditions, primarily attributed to its vasodilatory and cardiac stimulant properties. This technical guide provides a comprehensive investigation into the vasodilatory characteristics of this compound, detailing its mechanism of action, the signaling pathways involved, and the experimental methodologies used to elucidate these properties. Quantitative data from key studies are summarized, and the underlying cellular and molecular interactions are visualized through signaling pathway and experimental workflow diagrams. This document serves as a detailed resource for researchers and professionals engaged in cardiovascular drug discovery and development.

Introduction

This compound is a β-adrenergic receptor partial agonist with a multifaceted pharmacological profile that includes coronary and peripheral vasodilation.[1][2] Its ability to relax vascular smooth muscle contributes to its anti-anginal effects by improving myocardial oxygen supply and reducing cardiac workload.[1][3] Understanding the intricate mechanisms of this compound's vasodilatory action is crucial for its potential therapeutic applications and for the development of novel cardiovascular drugs. This guide synthesizes the available scientific literature to present a detailed overview of the vasodilatory properties of this compound.

Mechanism of Action

The primary vasodilatory effect of this compound is mediated through its interaction with β-adrenergic receptors on vascular smooth muscle cells.[3][4] As a partial agonist, this compound exhibits both stimulatory and inhibitory effects on these receptors, leading to a complex pharmacological response.[2][5]

At lower concentrations, this compound acts as a β-adrenoceptor stimulant, initiating a signaling cascade that results in vasodilation.[6] However, at higher concentrations, it displays a non-specific spasmolytic effect that is not mediated by β-adrenoceptors, suggesting the involvement of other mechanisms, such as interference with calcium transport.[6]

β-Adrenergic Receptor Signaling Pathway

The activation of β-adrenergic receptors by this compound in vascular smooth muscle cells triggers a well-defined signaling pathway leading to relaxation.

Caption: β-Adrenergic signaling pathway of this compound-induced vasodilation.

Potential Role of Calcium Channel Blockade

At concentrations exceeding 20 μg/ml, this compound has been observed to inhibit spontaneous myogenic activity in a manner similar to calcium inhibitors like iproveratril.[6] This suggests that at higher doses, this compound may directly affect calcium transport across the vascular smooth muscle cell membrane, contributing to its vasodilatory effect. However, further quantitative studies are required to fully elucidate this mechanism.

Quantitative Data on Vasodilatory Effects

The following tables summarize the quantitative data available on the vasodilatory and related hemodynamic effects of this compound.

| Parameter | Value | Species/Model | Reference |

| In Vitro Vasodilatory Effects | |||

| Concentration for inhibition of spontaneous myogenic activity in rat portal vein | 0.01-1.0 μg/ml | Rat (isolated portal vein) | [6] |

| Concentration for spasmolytic effect (non-β-adrenoceptor mediated) | >20 μg/ml | Rat (isolated portal vein) | [6] |

| In Vivo Hemodynamic Effects | |||

| Change in Peripheral Vascular Resistance (Isoprenaline 2.73 µ g/min ) | -50% (before this compound) | Human (healthy volunteers) | [5] |

| Change in Peripheral Vascular Resistance (Isoprenaline 6.16 µ g/min ) | -63% (before this compound) | Human (healthy volunteers) | [5] |

| Change in Peripheral Vascular Resistance (Isoprenaline 2.73 µ g/min ) | -31% (after 8 mg this compound IV) | Human (healthy volunteers) | [5] |

| Change in Peripheral Vascular Resistance (Isoprenaline 6.16 µ g/min ) | -50% (after 8 mg this compound IV) | Human (healthy volunteers) | [5] |

Experimental Protocols

This section details the methodologies for key experiments used to investigate the vasodilatory properties of this compound.

Isolated Tissue Bath experiments for Vasodilation Assessment

This in vitro method is fundamental for characterizing the direct effects of a substance on vascular smooth muscle tone.

Caption: Experimental workflow for isolated tissue bath vasodilation assay.

Detailed Methodology:

-

Tissue Preparation: A segment of a blood vessel, such as the thoracic aorta from a rat, is carefully dissected and cleaned of adherent connective tissue. The vessel is then cut into rings of a specific length (e.g., 2-3 mm).

-

Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration: The mounted tissues are allowed to equilibrate for a period (e.g., 60-90 minutes) under an optimal resting tension, which is determined experimentally.

-

Pre-contraction: To study the relaxant effects, the vascular rings are first contracted with a vasoconstrictor agent. Commonly used agents include phenylephrine (an α1-adrenergic agonist) or a high concentration of potassium chloride (KCl).

-

Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.

-

Data Acquisition: The changes in isometric tension are continuously recorded.

-

Data Analysis: The relaxation induced by each concentration of this compound is expressed as a percentage of the pre-contraction tension. A dose-response curve is then constructed to determine the potency (EC50) and efficacy (Emax) of this compound as a vasodilator.

Investigation of Endothelium-Dependent Vasodilation

To determine the role of the endothelium in this compound's vasodilatory effect, experiments are performed on both endothelium-intact and endothelium-denuded vascular rings.

Caption: Workflow for investigating endothelium-dependent vasodilation.

Methodological Variation:

-

Endothelium Denudation: The endothelium can be mechanically removed by gently rubbing the intimal surface of the vascular ring with a fine wire or wooden stick.

-

Functional Confirmation: Successful removal of the endothelium is confirmed by the absence of a relaxation response to an endothelium-dependent vasodilator, such as acetylcholine.

-

Inhibitors: To further probe the involvement of endothelium-derived relaxing factors, inhibitors of nitric oxide synthase (e.g., L-NAME) can be used in endothelium-intact rings.

Conclusion

This compound exhibits significant vasodilatory properties, primarily through its partial agonist activity at β-adrenergic receptors, leading to an increase in intracellular cAMP and subsequent relaxation of vascular smooth muscle. At higher concentrations, a secondary mechanism, possibly involving the inhibition of calcium influx, may contribute to its effects. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of new vasodilator agents. Further research is warranted to obtain more precise quantitative data, such as EC50 and Emax values in various vascular beds, and to definitively elucidate the role of calcium channels in its mechanism of action.

References

- 1. [Mechanism of action of this compound as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide andnitroxyl ion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium antagonists. Pharmacodynamic effects and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of the nature of pre-contraction on the responses to commonly employed vasodilator agents in rat-isolated aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vascular smooth muscle contraction and relaxation: pathways and chemical modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]

Oxyfedrine's Role in Inhibiting Aldehyde Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyfedrine, a known vasodilator, has been identified as a potent inhibitor of aldehyde dehydrogenase (ALDH) enzymes. This technical guide delves into the core mechanisms of this compound's inhibitory action on aldehyde metabolism, its implications in cancer therapy, and the experimental validation of its effects. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying pathways, this document serves as a comprehensive resource for researchers and professionals in drug development. The central finding is that this compound's ability to suppress ALDH activity leads to the accumulation of cytotoxic aldehydes, thereby sensitizing cancer cells to therapies that induce oxidative stress.

Introduction

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes crucial for the detoxification of endogenous and exogenous aldehydes. These reactive molecules can cause significant cellular damage if not efficiently metabolized. In the context of cancer, certain ALDH isoenzymes are overexpressed and contribute to therapeutic resistance. Therefore, the inhibition of ALDH presents a promising strategy to enhance the efficacy of anti-cancer treatments.

This compound, a drug previously used for cardiovascular conditions, has been repurposed as an ALDH inhibitor.[1] Its mechanism of action involves a unique structural motif that facilitates the covalent inhibition of ALDH enzymes. This guide provides an in-depth analysis of this compound's role in modulating aldehyde metabolism, with a particular focus on its synergistic effects with glutathione (B108866) (GSH)-depleting agents in cancer cells.

Mechanism of Action: Covalent Inhibition of ALDH

This compound's inhibitory effect on ALDH stems from its chemical structure. It contains an aromatic ketone and an amine motif. This structure undergoes a β-elimination reaction, which generates a reactive vinyl ketone intermediate. This intermediate then covalently binds to the ALDH enzyme, leading to its irreversible inhibition. This covalent modification effectively blocks the enzyme's catalytic activity, preventing the oxidation of aldehydes.

The proposed mechanism of covalent inhibition is illustrated in the signaling pathway diagram below.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effect of this compound on cancer cells. The data is primarily extracted from the study by Otsuki et al. (2020).

Table 1: Effect of this compound on ALDH Activity in Cancer Cell Lines

| Cell Line | Treatment | Concentration (µM) | Duration (h) | ALDH Activity (% of Control) |

| HCT116 | This compound | 50 | 48 | Significantly Suppressed |

| HSC-4 | This compound | 50 | 48 | Significantly Suppressed |

Table 2: Effect of this compound in Combination with GSH-Depleting Agents on Intracellular Glutathione (GSH) Levels

| Cell Line | Treatment | Concentration (µM) | Duration (h) | Intracellular GSH (% of Control) |

| HCT116 | SSZ | 400 | 48 | ~40% |

| HCT116 | BSO | 100 | 48 | ~20% |

| HCT116 | This compound | 50 | 48 | ~100% |

| HCT116 | SSZ + this compound | 400 + 50 | 48 | ~20% |

| HSC-4 | SSZ | 400 | 48 | ~50% |

| HSC-4 | BSO | 100 | 48 | ~30% |

| HSC-4 | This compound | 50 | 48 | ~100% |

| HSC-4 | SSZ + this compound | 400 + 50 | 48 | ~25% |

| SSZ: Sulfasalazine, BSO: Buthionine sulfoximine |

Table 3: Effect of this compound in Combination with GSH-Depleting Agents on 4-Hydroxynonenal (4-HNE) Abundance

| Cell Line | Treatment | Concentration (µM) | Duration (h) | 4-HNE Abundance |

| HCT116 | Control | - | 48 | Baseline |

| HCT116 | SSZ | 400 | 48 | Little to no increase |

| HCT116 | BSO | 100 | 48 | Little to no increase |

| HCT116 | This compound | 50 | 48 | Little to no increase |

| HCT116 | SSZ + this compound | 400 + 50 | 48 | Marked intracellular accumulation |

| HCT116 | BSO + this compound | 100 + 50 | 48 | Marked intracellular accumulation |

| HSC-4 | Control | - | 48 | Baseline |

| HSC-4 | SSZ | 400 | 48 | Little to no increase |

| HSC-4 | BSO | 100 | 48 | Little to no increase |

| HSC-4 | This compound | 50 | 48 | Little to no increase |

| HSC-4 | SSZ + this compound | 400 + 50 | 48 | Marked intracellular accumulation |

| HSC-4 | BSO + this compound | 100 + 50 | 48 | Marked intracellular accumulation |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's effect on aldehyde metabolism.

Cell Culture

-

Cell Lines: Human colon cancer cell line HCT116 and human squamous cell carcinoma line HSC-4.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

ALDH Activity Assay

This protocol is based on commercially available kits that measure ALDH activity.

-

Principle: The assay utilizes a fluorescent substrate that is converted by ALDH into a fluorescent product that is retained within the cell. The fluorescence intensity is proportional to the ALDH activity.

-

Reagents:

-

ALDH activity assay kit (e.g., ALDEFLUOR™ kit).

-

Assay buffer.

-

ALDH substrate (e.g., BAAA - BODIPY®-aminoacetaldehyde).

-

ALDH inhibitor (e.g., DEAB - diethylaminobenzaldehyde) for control.

-

-

Procedure:

-

Harvest cells and prepare a single-cell suspension in the assay buffer at a concentration of 1 x 10^6 cells/mL.

-

To the "test" tube, add the activated ALDH substrate to the cell suspension.

-

To the "control" tube, add the ALDH inhibitor (DEAB) followed by the activated ALDH substrate.

-

Incubate both tubes at 37°C for 30-60 minutes, protected from light.

-

After incubation, centrifuge the cells and resuspend them in ice-cold assay buffer.

-

Analyze the fluorescence of the cell suspension using a flow cytometer. The ALDH-positive population is identified by comparing the fluorescence of the "test" sample with the "control" sample.

-

Intracellular Glutathione (GSH) Measurement

-

Principle: This assay is based on the reaction of a fluorescent probe with GSH, leading to a measurable increase in fluorescence.

-

Reagents:

-

GSH-Glo™ Glutathione Assay kit or similar.

-

Lysis buffer.

-

Luciferin (B1168401) generation reagent.

-

Luciferase detection reagent.

-

-

Procedure:

-

Plate cells in a 96-well plate and treat with compounds as required.

-

After treatment, lyse the cells.

-

Add the luciferin generation reagent, which contains a substrate that reacts with GSH to produce luciferin.

-

Incubate at room temperature.

-

Add the luciferase detection reagent, which contains luciferase enzyme that catalyzes the reaction of luciferin to produce light.

-

Measure the luminescence using a plate reader. The light output is proportional to the amount of GSH in the sample.

-

4-Hydroxynonenal (4-HNE) Abundance Assay

-

Principle: The level of 4-HNE, a marker of lipid peroxidation, can be quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Reagents:

-

4-HNE ELISA kit.

-

Cell lysis buffer.

-

Coating buffer.

-

Wash buffer.

-

Blocking buffer.

-

Primary antibody against 4-HNE adducts.

-

HRP-conjugated secondary antibody.

-

Substrate solution (e.g., TMB).

-

Stop solution.

-

-

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Coat a 96-well plate with the cell lysates overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add the primary antibody against 4-HNE and incubate.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

Incubate, then wash the plate thoroughly.

-

Add the substrate solution and incubate until color develops.

-

Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

The absorbance is proportional to the amount of 4-HNE adducts in the sample.

-

Synergistic Anti-Cancer Effect

The inhibition of ALDH by this compound, when combined with agents that deplete intracellular glutathione (GSH), leads to a synergistic anti-cancer effect. GSH is a major cellular antioxidant that plays a key role in detoxifying reactive oxygen species (ROS) and electrophilic compounds like 4-HNE.

The dual inhibition of ALDH and GSH synthesis creates a scenario where cancer cells are unable to cope with the increased levels of cytotoxic aldehydes, leading to cell death. This synergistic relationship is a promising avenue for developing novel cancer therapies.

Conclusion and Future Directions

This compound has emerged as a significant inhibitor of aldehyde metabolism through its covalent modification of ALDH enzymes. This action, particularly when combined with the depletion of cellular glutathione, leads to the accumulation of toxic aldehydes and subsequent cancer cell death. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound.

Future research should focus on:

-

Determining the specific IC50 and Ki values of this compound for various ALDH isoenzymes.

-

Investigating the in vivo efficacy and safety profile of this compound in combination with other anti-cancer agents in various cancer models.

-

Exploring the potential of this compound to overcome resistance to conventional chemotherapies and radiotherapies.

By elucidating the intricate details of this compound's role in aldehyde metabolism, the scientific community can pave the way for innovative and more effective cancer treatment strategies.

References

Oxyfedrine as a Novel Sensitizer in Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of cancer therapy is continually evolving, with a significant focus on strategies to overcome therapeutic resistance. This technical guide explores the promising potential of oxyfedrine, a vasodilator, as a sensitizing agent in cancer treatment. Groundbreaking research has identified this compound as a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme crucial for detoxifying cytotoxic aldehydes. By inhibiting ALDH, this compound triggers the accumulation of toxic aldehydes like 4-hydroxynonenal (B163490) (4-HNE) within cancer cells. This accumulation leads to severe oxidative stress and cell death, particularly when combined with agents that deplete glutathione (B108866) (GSH), such as the xCT inhibitor sulfasalazine (B1682708) (SSZ) or radiation therapy. This guide provides an in-depth analysis of the underlying mechanisms, quantitative data from key experiments, detailed experimental protocols, and visual representations of the critical signaling pathways and workflows.

Mechanism of Action: A Dual-Threat Approach

This compound's efficacy as a cancer therapy sensitizer (B1316253) stems from its ability to inhibit ALDH activity.[1][2][3][4] This inhibition becomes profoundly cytotoxic when coupled with the depletion of GSH, a major cellular antioxidant that protects cancer cells from oxidative damage.[1][2][3]

The proposed mechanism involves a two-pronged attack on the cancer cell's redox homeostasis:

-

GSH Depletion: Therapies like sulfasalazine (an inhibitor of the cystine-glutamate antiporter xCT) or radiation reduce the intracellular levels of GSH.[1][2] This depletion impairs the cell's ability to neutralize reactive oxygen species (ROS) and detoxify harmful compounds.

-

ALDH Inhibition by this compound: this compound covalently inhibits ALDH enzymes.[1][2][3] ALDH is responsible for metabolizing cytotoxic aldehydes, such as 4-HNE, which are byproducts of lipid peroxidation caused by ROS.

-

Synergistic Cytotoxicity: The simultaneous depletion of GSH and inhibition of ALDH leads to a massive accumulation of 4-HNE.[1][2][3] This buildup of toxic aldehydes induces catastrophic oxidative stress, leading to cancer cell death.[1][2][3]

This synergistic interaction provides a strong rationale for repurposing this compound as an adjuvant in cancer therapies that induce GSH depletion.[1][2][3]

Signaling Pathway Diagram

Caption: Mechanism of this compound's Sensitizing Effect in Cancer Therapy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies, demonstrating the efficacy of this compound in combination with GSH-depleting agents.

Table 1: In Vivo Tumor Growth Inhibition

| Treatment Group | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) |

| Control | ~1200 | ~1.2 |

| This compound (OXY) alone | No significant effect | No significant effect |

| Sulfasalazine (SSZ) alone | No significant effect | No significant effect |

| OXY + SSZ | Significantly reduced | Significantly reduced |

Note: Based on studies in HCT116 tumor xenografts, which are resistant to SSZ monotherapy. The combination therapy showed a marked limitation in tumor growth.[1]

Table 2: In Vitro Effects on Glutathione Levels

| Cell Line | Treatment | Relative Intracellular GSH Content |

| HCT116 | Control | 1.0 |

| Radiation (4-10 Gy) | Decreased | |

| HSC-4 | Control | 1.0 |

| Radiation (4-10 Gy) | Decreased |

Note: Radiation treatment induces a dose-dependent depletion of intracellular GSH.[1]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the pivotal studies investigating this compound's role as a cancer therapy sensitizer.

Cell Culture and Reagents

-

Cell Lines: HCT116 (human colon cancer) and HSC-4 (human oral squamous cell carcinoma) cells were utilized.

-

Culture Conditions: Cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere.

-

Reagents: this compound was obtained from Alfa Chemistry. Sulfasalazine (SSZ) and buthionine sulfoximine (B86345) (BSO) were sourced from Santa Cruz Biotechnology.

ALDH Activity Assay

-

Cells were seeded in 96-well plates.

-

After 24 hours, cells were treated with varying concentrations of this compound.

-

ALDH activity was measured using the ALDEFLUOR™ Kit (STEMCELL Technologies) according to the manufacturer's instructions.

-

Fluorescence was quantified using a plate reader to determine the level of ALDH activity.

Measurement of Intracellular 4-HNE Accumulation

-

Cells were cultured on coverslips in 12-well plates.

-

Cells were treated with this compound, SSZ, or a combination of both.

-

Following treatment, cells were fixed with 4% paraformaldehyde.

-

Immunocytochemistry was performed using an anti-4-HNE antibody.

-

Fluorescence microscopy was used to visualize and quantify the intracellular accumulation of 4-HNE.

In Vivo Tumor Xenograft Studies

-

Animal Model: Male BALB/c nude mice were used.

-

Tumor Cell Implantation: HCT116 cells were subcutaneously injected into the flank of each mouse.

-

Treatment Regimen: Once tumors reached a palpable size, mice were randomly assigned to four groups: vehicle control, this compound alone, SSZ alone, and this compound + SSZ. Treatments were administered orally.

-

Tumor Measurement: Tumor volume was measured every two days using calipers and calculated using the formula: (length × width²) / 2.

-

Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised and weighed. Immunohistochemical analysis was performed on tumor tissues to assess 4-HNE accumulation.

Experimental Workflow Diagram

References

- 1. scienceopen.com [scienceopen.com]

- 2. Vasodilator this compound inhibits aldehyde metabolism and thereby sensitizes cancer cells to xCT-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vasodilator this compound inhibits aldehyde metabolism and thereby sensitizes cancer cells to xCT‐targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Analysis of Oxyfedrine's Pharmacokinetics and Bioavailability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Oxyfedrine acts as a partial agonist at β-adrenergic receptors, leading to an increase in coronary blood flow and myocardial oxygen supply without a significant increase in cardiac workload. Its clinical efficacy is intrinsically linked to its pharmacokinetic properties, which govern its absorption, distribution, metabolism, and excretion (ADME). This document delves into these critical aspects to provide an in-depth understanding for researchers and drug development professionals.

Pharmacokinetic Profile of this compound

The pharmacokinetic parameters of this compound have been characterized, providing insights into its behavior within the human body. The key quantitative data are summarized in the tables below.

Bioavailability and Absorption

This compound exhibits good oral absorption, as evidenced by its high oral bioavailability.

Table 1: Bioavailability of this compound

| Parameter | Value | Citation |

| Oral Bioavailability | 85% | [1] |

Distribution

Following absorption, this compound is extensively distributed in the body and shows a very high affinity for plasma proteins.

Table 2: Distribution Characteristics of this compound

| Parameter | Value | Citation |

| Plasma Protein Binding | Almost 100% | [1] |

Metabolism

The primary metabolic pathway for this compound is N-dealkylation, leading to the formation of its major active metabolite, norephedrine.

Table 3: Metabolism of this compound

| Major Active Metabolite | Metabolic Reaction | Citation |

| Norephedrine | N-dealkylation | [1] |

Excretion

This compound and its metabolites are primarily eliminated from the body via the kidneys.

Table 4: Excretion of this compound

| Parameter | Value | Citation |

| Elimination Half-Life | 4.2 hours | [1] |

| Route of Excretion | Urine (active metabolites) | [1] |

| Percentage of Active Metabolites Excreted in Urine | 90% | [1] |

| Percentage of Norephedrine in Excreted Active Metabolites | 75% - 100% | [1] |

Experimental Protocols (Putative)

While the original detailed experimental protocols for the determination of the aforementioned pharmacokinetic parameters are not available in the reviewed literature, this section outlines the standard methodologies typically employed in such studies.

Bioavailability Study (Hypothetical Protocol)

A typical study to determine the absolute oral bioavailability of this compound would likely involve a crossover design with healthy volunteers.

-

Subjects: A cohort of healthy adult volunteers, screened for normal renal and hepatic function.

-

Study Design: A randomized, two-period, crossover study.

-

Treatments:

-

Oral Administration: A single oral dose of an this compound formulation (e.g., tablet or solution).

-

Intravenous Administration: A single intravenous infusion of a sterile this compound solution over a short period.

-

-

Washout Period: A sufficient time between the two periods to ensure complete washout of the drug from the system.

-

Blood Sampling: Serial blood samples collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

-

Sample Processing: Plasma separated from blood samples and stored frozen until analysis.

-

Bioanalytical Method: A validated, sensitive, and specific analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), would be used to quantify this compound concentrations in plasma samples.

-

Pharmacokinetic Analysis: The plasma concentration-time data would be used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both oral and intravenous routes. Absolute bioavailability (F) would be calculated using the formula: F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral).

Metabolism and Excretion Study (Hypothetical Protocol)

To investigate the metabolism and excretion of this compound, a study would likely involve the administration of a labeled form of the drug.

-

Subjects: A small group of healthy volunteers.

-

Treatment: A single oral dose of radiolabeled this compound (e.g., ¹⁴C-Oxyfedrine).

-

Sample Collection: Urine and feces collected at regular intervals over a period sufficient to account for the majority of the excreted radioactivity (e.g., up to 5-7 days). Blood samples would also be collected to characterize the plasma pharmacokinetics of the parent drug and its metabolites.

-

Sample Analysis:

-

Total Radioactivity: Measurement of total radioactivity in urine, feces, and plasma samples using liquid scintillation counting.

-

Metabolite Profiling: Chromatographic separation (e.g., HPLC) of plasma and urine samples followed by detection of radioactive peaks.

-

Metabolite Identification: Structural elucidation of the metabolites using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

-

Data Analysis: Calculation of the percentage of the administered dose excreted in urine and feces, and determination of the relative abundance of the parent drug and each metabolite.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway of this compound and a generalized workflow for a human bioavailability study.

Conclusion

This compound is a well-absorbed oral drug with a high degree of plasma protein binding and a relatively short elimination half-life. Its primary metabolic fate is conversion to the active metabolite norephedrine, which is then excreted in the urine. While the key pharmacokinetic parameters are established, the absence of detailed, publicly available experimental protocols from human studies represents a knowledge gap. The hypothetical protocols and workflows presented in this guide are based on standard pharmaceutical research practices and are intended to provide a framework for future research and development activities related to this compound and its analogs. Further studies employing modern bioanalytical techniques would be invaluable to refine our understanding of the pharmacokinetics of this compound.

References

An In-Depth Technical Guide to the Positive Chronotropic and Inotropic Effects of Oxyfedrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyfedrine, a sympathomimetic amine, exerts significant positive chronotropic and inotropic effects on the myocardium. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative physiological effects, and experimental methodologies used to characterize the cardiac actions of this compound. As a partial agonist at β-adrenergic receptors, this compound's unique pharmacological profile, which combines cardiac stimulation with coronary vasodilation, has been a subject of interest in cardiovascular research. This document synthesizes key findings to serve as a resource for professionals in drug discovery and development.

Mechanism of Action: β-Adrenergic Stimulation

This compound's primary mechanism of action involves its interaction with β-adrenergic receptors, predominantly the β1 subtype found in cardiac tissue.[1][2] Unlike full agonists, this compound is a partial agonist, meaning it binds to the receptor and elicits a response that is submaximal compared to endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[3][4] This partial agonism is a key feature of its pharmacological profile.

The binding of this compound to β1-adrenergic receptors initiates a cascade of intracellular signaling events. This process begins with the activation of a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[1][2] Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).[1]

PKA plays a central role in mediating the cardiac effects of this compound by phosphorylating several key proteins:

-

L-type Calcium Channels: Phosphorylation of these channels increases their probability of opening, leading to an enhanced influx of calcium ions (Ca2+) into the cardiomyocyte during the action potential.[1]

-

Phospholamban: Phosphorylation of phospholamban relieves its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). This results in increased reuptake of Ca2+ into the sarcoplasmic reticulum, leading to a larger intracellular calcium store for subsequent contractions.

-

Troponin I: Phosphorylation of troponin I decreases the sensitivity of the myofilaments to Ca2+, which contributes to faster relaxation (lusitropy).

The net effect of this signaling cascade is an increase in the force of myocardial contraction (positive inotropy) and an acceleration of the heart rate (positive chronotropy).

References

- 1. Age-dependence of the chronotropic response to noradrenaline, acetylcholine and transmural stimulation in isolated rabbit atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of prolonged treatment with this compound on intracellular potentials and on other features of cardiac function in rabbits and guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods for the Isolation, Culture, and Functional Characterization of Sinoatrial Node Myocytes from Adult Mice - Vector Biolabs [vectorbiolabs.com]

- 4. [Mechanism of action of this compound as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Clinical Studies on Oxyfedrine in Cardiology: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Foreword

Oxyfedrine, a partial β-adrenoceptor agonist, has been the subject of several clinical investigations for its potential therapeutic applications in cardiology, primarily in the management of angina pectoris and myocardial infarction.[1][2] This technical guide synthesizes the findings from initial clinical studies, presenting quantitative data, detailed experimental protocols, and a visualization of its proposed mechanism of action. The information is intended to provide a comprehensive overview for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound primarily functions as a vasodilator and a β-adrenergic agonist.[3][4] Its therapeutic effects are attributed to its ability to improve myocardial metabolism, allowing the heart to better withstand hypoxic conditions, and to exert positive chronotropic and inotropic effects without precipitating angina pectoris.[1][5] The drug stimulates β-adrenergic receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP has two main consequences: vasodilation through the relaxation of vascular smooth muscle cells and increased myocardial contractility.[4] This dual action helps to enhance blood flow and oxygen delivery to the myocardium.[3]

Signaling Pathway

The proposed signaling pathway for this compound's action on cardiomyocytes is initiated by its binding to β-adrenergic receptors. This interaction activates a cascade of intracellular events, as depicted in the following diagram.

Clinical Data on Hemodynamic and Myocardial Effects

Initial clinical studies have provided quantitative insights into the effects of this compound on various cardiovascular parameters. The following tables summarize the key findings from these studies.

Effects on Myocardial Blood Flow in Coronary Artery Disease

A study by Kaski et al. (1991) investigated the effects of intravenous this compound on regional myocardial blood flow in patients with chronic stable angina and documented coronary artery disease.[6]

| Parameter | Baseline (mean ± SD) | Post-Oxyfedrine (mean ± SD) | Percentage Change | p-value |

| Myocardial Blood Flow (Stenotic Vessels) | 0.90 ± 0.15 ml/g/min | 1.20 ± 0.31 ml/g/min | +25% | p = 0.002 |

| Myocardial Blood Flow (Normal Vessels) | 1.08 ± 0.19 ml/g/min | 1.38 ± 0.49 ml/g/min | +22% | p < 0.05 |

Hemodynamic Effects in Acute Myocardial Infarction

Rettig et al. (1978) studied the hemodynamic effects of intravenous this compound in patients with acute transmural myocardial infarction.[7] While many parameters like cardiac rate and systemic arterial blood pressure remained largely unchanged, the following were significantly affected:

| Parameter | Effect |

| Mean Pulmonary Artery Pressure | Persistent significant decrease |

| Diastolic Pulmonary Artery Pressure | Persistent significant decrease |

| Pulmonary Capillary Pressure | Persistent significant decrease |

Interaction with Isoprenaline in Healthy Volunteers

A study in healthy volunteers explored this compound's partial agonist activity by observing its effect on the hemodynamic response to Isoprenaline. The following table presents the percentage changes from baseline induced by two doses of Isoprenaline, both before and after the administration of an 8 mg intravenous bolus of this compound.

| Hemodynamic Parameter | Isoprenaline 2.73 µ g/min | Isoprenaline 6.16 µ g/min |

| Before this compound | After this compound | |

| Heart Rate | +33% | +19% |

| Cardiac Output | +90% | +30% |

| Systolic Blood Pressure | +16% | +6% |

| Stroke Volume | +42% | +10% |

| Peripheral Vascular Resistance | -50% | -31% |

| Cardiac Work | +86% | +19% |

Experimental Protocols

The following sections detail the methodologies employed in the key clinical studies cited in this guide.

Myocardial Blood Flow Study Protocol

The workflow for the study on regional myocardial blood flow by Kaski et al. (1991) is outlined below.[6]

Hemodynamic Effects in Acute MI Study Protocol

The study by Rettig et al. (1978) on patients with acute myocardial infarction followed a specific protocol for drug administration and monitoring.[7]

Concluding Remarks

The initial clinical studies on this compound suggest a potential role in the management of cardiac conditions characterized by myocardial ischemia. Its dual mechanism of action, combining vasodilation with a positive inotropic effect, appears to improve myocardial blood flow without significantly altering heart rate or systemic blood pressure in certain patient populations.[6][7] The presented quantitative data and experimental protocols provide a foundational understanding for further research and development in this area. It is important to note that while these early studies are informative, more extensive, contemporary clinical trials would be necessary to fully establish the safety and efficacy of this compound in modern cardiology practice.

References

- 1. [Mechanism of action of this compound as a partial beta receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on regional myocardial blood flow in patients with coronary artery disease [ouci.dntb.gov.ua]

- 3. Comparison of this compound and atenolol in angina pectoris--a double-blind study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 5. The haemodynamic effects of prolonged oral administration of this compound, a partial agonist at β-adrenoceptors: Comparison with propranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound on regional myocardial blood flow in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Effects of this compound on haemodynamics in patients with acute myocardial infarction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Personality of Oxyfedrine: An In-depth Analysis of its Interaction with α-Adrenergic Receptors at High Concentrations

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxyfedrine, a sympathomimetic agent primarily classified as a β-adrenergic receptor partial agonist, exhibits a complex pharmacological profile at elevated concentrations. This guide delves into the often-overlooked interaction of this compound with α-adrenergic receptors, a phenomenon that significantly contributes to its overall physiological effects. While its β-adrenergic activity is well-documented, its engagement with α-adrenergic receptors, manifesting as partial agonism or antagonism, presents a nuanced mechanism of action. This document provides a comprehensive overview of the available data, details relevant experimental protocols for studying these interactions, and visualizes the intricate signaling pathways involved. Understanding this dual adrenergic activity is paramount for the precise therapeutic application of this compound and the development of novel, more selective adrenergic modulators.

Introduction

This compound is a synthetic sympathomimetic amine that has been used clinically for its vasodilatory and positive inotropic effects, particularly in the context of cardiovascular diseases. Its primary mechanism of action is attributed to its partial agonist activity at β-adrenergic receptors. However, emerging evidence indicates that at higher, pharmacologically relevant concentrations, this compound also interacts with α-adrenergic receptors.[1] This interaction is not straightforward and can manifest as either partial agonism or antagonism, depending on the specific receptor subtype and tissue context.

The α-adrenergic receptors, broadly classified into α1 and α2 subtypes, are critical regulators of vascular tone, neurotransmitter release, and various other physiological processes.[2][3] this compound's engagement with these receptors can therefore lead to a complex interplay of physiological responses that may either complement or counteract its β-adrenergic effects. This technical guide aims to provide a detailed examination of this lesser-known aspect of this compound's pharmacology, offering valuable insights for researchers and clinicians in the fields of pharmacology, drug discovery, and cardiovascular medicine.

Quantitative Analysis of Adrenergic Receptor Interactions

Direct quantitative data on the binding affinity of this compound for α-adrenergic receptor subtypes is limited in publicly available literature. However, valuable insights can be gleaned from studies on its major active metabolite, norephedrine (B3415761), and other structurally related compounds like ephedrine (B3423809) alkaloids. These compounds have been shown to possess antagonist activity at α-adrenergic receptors. The following table summarizes the binding affinities (Ki values) for norephedrine at human α1 and α2-adrenergic receptor subtypes, providing a proxy for understanding the potential α-adrenergic interactions of this compound.

Table 1: Binding Affinities (Ki) of Norephedrine for Human α-Adrenergic Receptor Subtypes

| Compound | Receptor Subtype | Ki (nM) |

| Norephedrine | α1A | 1,200 |

| α1B | 2,500 | |

| α1D | 800 | |

| α2A | 700 | |

| α2B | 1,500 | |

| α2C | 900 |

Data derived from studies on ephedrine alkaloids and presented as a comparative reference.[4]

Experimental Protocols

To elucidate the interaction of this compound with α-adrenergic receptors, several key experimental methodologies can be employed. These protocols are fundamental for determining binding affinities and functional activities.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To quantify the affinity of this compound for α1 and α2-adrenergic receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human α1A, α1B, α1D, α2A, α2B, or α2C-adrenergic receptor.

-

Radioligands: [³H]-Prazosin (for α1 subtypes) or [³H]-Yohimbine (for α2 subtypes).

-

Unlabeled this compound hydrochloride.

-

Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and isolate the membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays: Calcium Mobilization for α1-Adrenergic Receptors

Activation of α1-adrenergic receptors leads to an increase in intracellular calcium. This assay measures this functional response to determine if this compound acts as an agonist or antagonist.

Objective: To assess the functional activity of this compound at α1-adrenergic receptors.

Materials:

-

A cell line stably expressing a human α1-adrenergic receptor subtype and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound hydrochloride.

-

A known α1-adrenergic agonist (e.g., Phenylephrine).

-

A known α1-adrenergic antagonist (e.g., Prazosin).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader.

Procedure:

-

Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Agonist Mode: Add increasing concentrations of this compound to the cells and measure the change in fluorescence over time. An increase in fluorescence indicates agonist activity.

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound for a specific period before adding a fixed concentration of a known α1-agonist (e.g., Phenylephrine). A decrease in the agonist-induced fluorescence signal indicates antagonist activity.

-

Data Analysis: For agonist activity, plot the fluorescence change against the this compound concentration to determine the EC50 value. For antagonist activity, plot the inhibition of the agonist response against the this compound concentration to determine the IC50 value.

Signaling Pathways

The interaction of this compound with α-adrenergic receptors at high concentrations triggers specific intracellular signaling cascades. The following diagrams illustrate the canonical pathways for α1 and α2-adrenergic receptors.

α1-Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors, which are coupled to Gq proteins, initiates a cascade leading to smooth muscle contraction and other cellular responses.[4][5]

References

- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 3. Pitt Cardiology | Adrenergics [pittmedcardio.com]

- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Alpha 2A-adrenergic receptor signaling underlies synergistic enhancement of ethanol-induced behavioral impairment by clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Norephedrine as the Major Active Metabolite of Oxyfedrine: A Technical Guide